molecular formula C37H34N2O8S B1440429 Di-Fmoc-DL-cystathionine CAS No. 1452573-76-0

Di-Fmoc-DL-cystathionine

Cat. No.: B1440429
CAS No.: 1452573-76-0
M. Wt: 666.7 g/mol
InChI Key: HTUWSGAPOVGKGH-UHFFFAOYSA-N
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Description

Di-Fmoc-DL-cystathionine is a synthetic amino acid derivative that has garnered significant attention in various fields of research, including drug discovery and materials science. It is an Fmoc-protected cysteine derivative, which means it has a fluorenylmethyloxycarbonyl (Fmoc) group attached to protect the amino group during peptide synthesis . This compound is particularly useful in proteomics studies and solid-phase peptide synthesis techniques .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-Fmoc-DL-cystathionine typically involves the protection of the amino group of cysteine with an Fmoc group. This is achieved through a series of chemical reactions that ensure the selective protection of the amino group while leaving other functional groups intact . The reaction conditions often involve the use of bases such as piperidine for the deprotection of the Fmoc group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Di-Fmoc-DL-cystathionine undergoes various types of chemical reactions, including:

    Oxidation: The thiol group in cysteine can be oxidized to form disulfide bonds, which are crucial for protein structure.

    Reduction: Disulfide bonds can be reduced back to thiol groups under reducing conditions.

    Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Piperidine or other bases for Fmoc deprotection.

Major Products Formed

The major products formed from these reactions include the deprotected cysteine derivative and various oxidized or reduced forms of the compound, depending on the reaction conditions .

Scientific Research Applications

Di-Fmoc-DL-cystathionine has a wide range of scientific research applications, including:

    Chemistry: Used in solid-phase peptide synthesis to create complex peptides and proteins.

    Biology: Studied for its role in protein structure and function, particularly in the formation of disulfide bonds.

    Medicine: Investigated for its potential in drug discovery and development, particularly as a building block for therapeutic peptides.

    Industry: Utilized in the production of specialized materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of Di-Fmoc-DL-cystathionine involves its role as a protected cysteine derivative. The Fmoc group protects the amino group during peptide synthesis, allowing for selective reactions at other functional groups . The compound can be deprotected under basic conditions, revealing the free amino group for further functionalization . This selective protection and deprotection mechanism is crucial for the synthesis of complex peptides and proteins.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-L-cysteine: Another Fmoc-protected cysteine derivative used in peptide synthesis.

    Fmoc-DL-cysteine: Similar to Di-Fmoc-DL-cystathionine but with only one Fmoc group.

Uniqueness

This compound is unique due to its dual Fmoc protection, which provides additional stability and selectivity during peptide synthesis . This makes it particularly useful for the synthesis of complex peptides that require multiple protection and deprotection steps.

Properties

IUPAC Name

4-[2-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]sulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H34N2O8S/c40-34(41)32(38-36(44)46-19-30-26-13-5-1-9-22(26)23-10-2-6-14-27(23)30)17-18-48-21-33(35(42)43)39-37(45)47-20-31-28-15-7-3-11-24(28)25-12-4-8-16-29(25)31/h1-16,30-33H,17-21H2,(H,38,44)(H,39,45)(H,40,41)(H,42,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTUWSGAPOVGKGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCSCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H34N2O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

666.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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